Rigosertib - 592542-59-1

Rigosertib

Catalog Number: EVT-334522
CAS Number: 592542-59-1
Molecular Formula: C21H25NO8S
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rigosertib (also known as ON 01910.Na) is a synthetic benzyl styryl sulfone that has gained significant attention in cancer research. [] It is classified as a multi-kinase inhibitor, exhibiting activity against various kinases involved in crucial cellular processes. [, ] Rigosertib's primary role in scientific research is its potential as an anti-cancer agent, particularly in the context of hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). [, , , , ] Studies have also explored its potential in treating solid tumors like head and neck cancer, pancreatic cancer, and rhabdomyosarcoma. [, , , , , ]

Future Directions

a) Optimization of Dosing and Administration: Research is ongoing to optimize the dosing and administration of rigosertib to maximize its efficacy and minimize potential side effects. [, ] This includes exploring different dosing regimens, routes of administration (oral vs. intravenous), and combination strategies with other anti-cancer agents.

b) Biomarker Validation and Patient Stratification: Validating the predictive value of identified biomarkers for rigosertib response is crucial. [, ] This will allow for better patient stratification, ensuring that treatment is targeted to those most likely to benefit.

c) Investigation of Resistance Mechanisms: Understanding the mechanisms of resistance to rigosertib is crucial for developing strategies to overcome treatment failure. [] Research in this area could lead to novel combination therapies or the identification of new drug targets.

d) Exploration of New Indications: Rigosertib's activity against various cellular pathways suggests its potential in other diseases beyond cancer. [, ] Exploring its application in other areas, like inflammatory disorders or infectious diseases, could lead to novel therapeutic approaches.

ON01500

Compound Description: ON01500 is a potent inhibitor of tubulin polymerization. []

Relevance: ON01500 is discussed in the context of research investigating the mechanism of action of Rigosertib. While some studies proposed that Rigosertib itself directly interacts with microtubules, others suggested that a contaminating degradation product, like ON01500, present in commercially sourced Rigosertib might be responsible for the observed microtubule-destabilizing activity. This highlights the importance of using high-purity Rigosertib in research to avoid misinterpreting experimental results. []

BI 2536

Compound Description: BI 2536 is an unrelated ATP-competitive pan-Polo-like kinase (PLK) inhibitor. []

Relevance: BI 2536 serves as a comparative compound in studies investigating the mechanism of action of Rigosertib. While both compounds can induce senescence-like phenotypes in cells, particularly those expressing the TUBBL240F mutant, they achieve this through different mechanisms. This comparison helps to delineate the specific effects of Rigosertib from the broader effects of PLK inhibition. []

Azacitidine (AZA)

Compound Description: Azacitidine is a hypomethylating agent (HMA) used as a first-line therapy for higher-risk myelodysplastic syndromes (MDS). [, , ] It has shown efficacy in improving overall survival in MDS patients but often results in limited durable responses. []

Relevance: Numerous studies have investigated the synergistic potential of combining Rigosertib with Azacitidine in treating MDS. [, , , ] In vitro studies show that this combination synergistically inhibits the growth and induces apoptosis of leukemic cells in a sequence-dependent manner. [, ] This synergistic effect makes the combination a promising therapeutic strategy, especially for patients with higher-risk MDS who have limited treatment options. [, ]

Colchicine

Compound Description: Colchicine is a classical anti-mitotic drug that binds to soluble tubulin. []

Relevance: Colchicine serves as a comparator to Rigosertib in studies employing Cellular Thermal Shift Assay (CETSA) to elucidate the mechanisms of action and identify potential novel targets. [] While both drugs affect microtubules, comparative CETSA profiling reveals unique targets for Rigosertib, indicating distinct mechanisms of action and potential therapeutic applications. []

Decitabine (DEC)

Compound Description: Decitabine, along with Azacitidine, is an HMA approved for treating higher-risk MDS in the US. []

Relevance: Decitabine's relevance lies in its similar therapeutic application to Azacitidine in HR-MDS. As research focuses on combining Rigosertib with Azacitidine for synergistic effects, Decitabine indirectly highlights the potential for exploring combination therapies with Rigosertib in treating HR-MDS, expanding treatment options beyond single-agent HMAs. []

Gemcitabine (GEM)

Compound Description: Gemcitabine is an antineoplastic and radio-sensitizer agent used in treating Cholangiocarcinoma (CCA). []

Relevance: Gemcitabine serves as a positive control for evaluating the radio-sensitizing potential of Rigosertib in CCA treatment. [] Comparing their effects on cell viability, migration, and clonogenic survival after irradiation helps assess the potential benefits of Rigosertib as a radio-sensitizer in CCA treatment. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil is another antineoplastic and radio-sensitizer agent used in treating CCA, similar to Gemcitabine. []

Relevance: Like Gemcitabine, 5-Fluorouracil acts as a comparator to assess the effectiveness of Rigosertib as a radio-sensitizer in CCA. [] By comparing their impact on cell viability, migration, and clonogenic survival, researchers can evaluate the potential advantages of using Rigosertib in concurrent chemo-radiation treatment for CCA. []

Cisplatin (CDDP)

Compound Description: Cisplatin is a standard chemotherapeutic agent used in treating upper gastrointestinal cancers (UGC). []

Relevance: Researchers investigated the combination of Rigosertib with Cisplatin to enhance the anticancer activity in UGCs. [] They found that Rigosertib synergistically enhances the effects of Cisplatin, suggesting a potential therapeutic benefit for this combination. []

Source

Rigosertib was developed by Onconova Therapeutics, Inc. and is derived from the compound ON-01910, which itself is a sulfone derivative. The compound's synthesis involves specific chemical reactions that modify its structure to enhance its biological activity against cancer cells.

Classification

Rigosertib is categorized as an antineoplastic agent and a multi-targeted kinase inhibitor. It primarily inhibits the polo-like kinase 1 (PLK1), which plays a critical role in cell division, and also affects the phosphoinositide 3-kinase (PI3K) pathway and other kinases associated with cancer progression.

Synthesis Analysis

Methods

The synthesis of Rigosertib involves multiple steps that convert precursor compounds into the final product. The initial compound ON-01940 is reacted with methyl 2-bromoacetate under basic conditions to yield ON-01500. This intermediate undergoes hydrolysis to produce Rigosertib.

Technical Details

  1. First Step: The reaction of ON-01940 with methyl 2-bromoacetate in sodium acetate results in ON-01500.
  2. Second Step: Hydrolysis of ON-01500 using sodium hydroxide in ethanol leads to the formation of Rigosertib.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity levels necessary for clinical use .
Molecular Structure Analysis

Rigosertib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure

The molecular formula of Rigosertib is C19_{19}H22_{22}N2_{2}O5_{5}S, with a specific arrangement of methoxy groups and a sulfonyl moiety that enhances its interaction with target proteins.

Data

  • Molecular Weight: Approximately 378.45 g/mol.
  • Chemical Structure: The structure includes a sulfonyl group attached to a benzene ring, which is essential for its mechanism of action against cancer cells .
Chemical Reactions Analysis

Rigosertib participates in various chemical reactions that are crucial for its synthesis and biological function.

Reactions

  1. Hydrolysis: Involves the conversion of ON-01500 into Rigosertib through the addition of water under alkaline conditions.
  2. Oxidation: The synthesis process may involve oxidation steps to convert sulfides into sulfoxides or sulfones, enhancing the compound's reactivity and stability.
  3. Characterization Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action

Rigosertib exerts its effects through multiple mechanisms that disrupt cancer cell proliferation.

Process

  1. RAS-Mimetic Activity: Rigosertib mimics RAS proteins, binding to their respective binding domains on RAF and PI3K family proteins, thereby inhibiting their activation and downstream signaling pathways.
  2. Inhibition of PLK1: By targeting PLK1, Rigosertib induces mitotic arrest in cancer cells, preventing them from successfully completing cell division.
  3. Impact on Cell Cycle: It causes G2/M phase arrest in tumor cells, leading to apoptosis or programmed cell death .

Data

Studies have shown that Rigosertib effectively inhibits tumor growth in various models, demonstrating significant efficacy against RAS-mutated cancers .

Physical and Chemical Properties Analysis

Rigosertib possesses distinct physical and chemical properties that contribute to its effectiveness as an antitumor agent.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires specific storage conditions to maintain integrity.
  • Reactivity: Exhibits reactivity due to the presence of functional groups that facilitate interactions with biological targets .
Applications

Rigosertib is primarily used in scientific research related to cancer treatment.

Scientific Uses

Properties

CAS Number

592542-59-1

Product Name

Rigosertib

IUPAC Name

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid

Molecular Formula

C21H25NO8S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+

InChI Key

OWBFCJROIKNMGD-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Synonyms

(N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetic acid
N-(2-Methoxy-5-((((E)-2-(2,4,6-trimethoxyphenyl)vinyl)sulfonyl)methyl)phenyl)glycine
ON 01910
ON 01910.Na
ON-01910
ON01910
rigosertib
rigosertib sodium
sodium (N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetate

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.